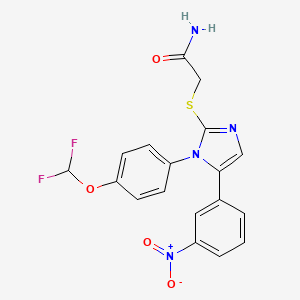

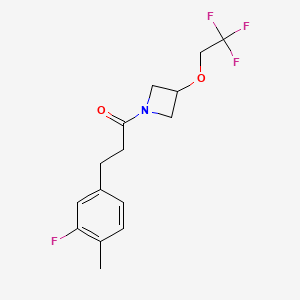

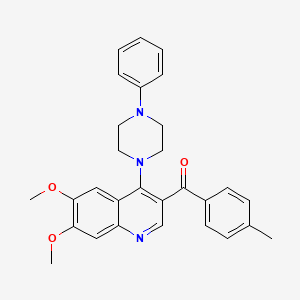

![molecular formula C22H23NO4 B2989487 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-47-2](/img/structure/B2989487.png)

1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety, an acetyl group, and a 4-methoxyphenyl group . The spiro[chroman-2,4’-piperidin]-4-one moiety is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share a single atom. The 4-methoxyphenyl group is a common motif in organic chemistry and is often involved in various chemical reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, and the piperidine ring might participate in reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be influenced by factors such as its size, shape, functional groups, and stereochemistry .Applications De Recherche Scientifique

Synthesis and Receptor Affinity

The synthesis and evaluation of compounds related to 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one have shown their significance in receptor affinity studies. A study described the preparation of spiro compounds with modifications in the 3-position to introduce various residues, investigating their σ1- and σ2-receptor affinity. The most potent σ1-ligand identified through this research was a methoxy derivative, highlighting the compound's potential in receptor affinity applications (Maier & Wünsch, 2003).

Medicinal Chemistry and Drug Discovery

Research into spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds has demonstrated impressive progress in syntheses and their biological relevances. These compounds, including derivatives of 1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one, are important pharmacophores in various drugs and biochemical reagents. The development of new biologically active substances containing this pharmacophore has been analyzed, emphasizing its role in medicinal chemistry and drug discovery (Ghatpande et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed, synthesized, and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, revealing several compounds with low nanomolar range activity. These findings underscore the compound's potential as ACC inhibitors, which could have implications in the development of treatments for metabolic diseases (Shinde et al., 2009).

Histone Deacetylase Inhibitors

Further research into spiro[chromane-2,4'-piperidine] derivatives explored their preparation as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their abilities to inhibit nuclear HDACs, their antiproliferative activities, and in vitro ADME profiles. Selected compounds exhibited improved pharmacokinetic behavior and superior in vivo antitumor activity, highlighting the potential of these derivatives in cancer therapy (Thaler et al., 2012).

Anti-Microbial Agents

The synthesis and evaluation of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues for anti-fungal and anti-microbial activities have been documented. These compounds demonstrated excellent docking integrations with MDS 4.6 and significant anti-fungal and anti-microbial activities, showcasing their potential as anti-microbial agents (Ghatpande et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1'-[2-(4-methoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-17-8-6-16(7-9-17)14-21(25)23-12-10-22(11-13-23)15-19(24)18-4-2-3-5-20(18)27-22/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCDNFBPABSINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

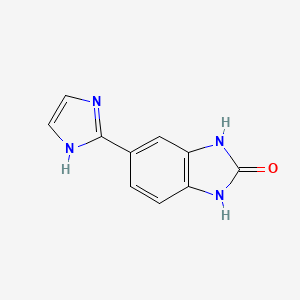

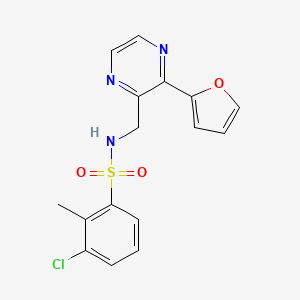

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

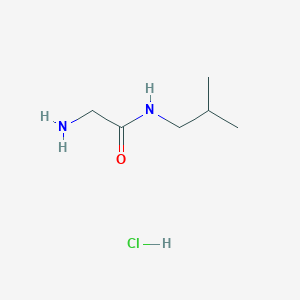

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)

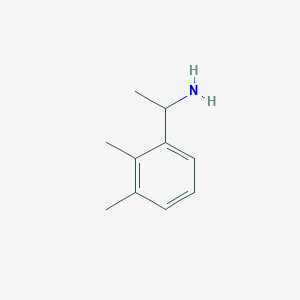

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)